6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride
Description
Properties
IUPAC Name |
6-chloro-5-oxo-7,8-dihydro-6H-naphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3S/c11-9-4-1-6-5-7(16(12,14)15)2-3-8(6)10(9)13/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCMXXVBYGLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the sulfonyl chloride group at the 2-position of the tetrahydronaphthalene ring.
- Incorporation of the ketone group at the 5-position.
- Chlorination at the 6-position.
The synthetic route often starts from appropriately substituted naphthalene or tetrahydronaphthalene derivatives, which undergo sequential functional group transformations including sulfonation, oxidation, and chlorination.
Key Reactions and Reagents
Sulfonyl Chloride Formation: Sulfonyl chlorides are commonly prepared by chlorination of the corresponding sulfonic acid or sulfonate salt using reagents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). The sulfonyl chloride group at the 2-position is introduced by sulfonation followed by chlorination.
Ketone Introduction: The 5-oxo group is introduced by oxidation of the tetrahydronaphthalene ring. This can be achieved by selective oxidation methods using reagents like chromium-based oxidants or other mild oxidizing agents to avoid over-oxidation.
Chlorination at 6-Position: The chlorine atom at the 6-position is introduced via electrophilic aromatic substitution using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide. The reaction conditions are carefully controlled to achieve regioselective chlorination.
Detailed Preparation Procedure (Literature-Based Example)
An illustrative preparation involves the following steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 5,6,7,8-tetrahydronaphthalene derivative | Commercially available or synthesized | Purity ≥95% recommended |
| 2 | Sulfonation at 2-position | Sulfuric acid or chlorosulfonic acid | Formation of sulfonic acid intermediate |
| 3 | Conversion to sulfonyl chloride | Thionyl chloride or sulfuryl chloride, reflux | Careful control to avoid decomposition |
| 4 | Oxidation to introduce 5-oxo group | Chromium(VI) reagents or alternative oxidants | Mild conditions to preserve ring saturation |
| 5 | Chlorination at 6-position | Sulfuryl chloride, dropwise addition at room temperature | Regioselective chlorination |
This sequence yields this compound with high purity and yield.
Representative Experimental Data
| Parameter | Typical Value/Condition |
|---|---|
| Purity | ≥95% (by HPLC or GC) |
| Reaction Temperature | 0–80 °C depending on step |
| Reaction Time | Several hours per step |
| Yield | 70–85% overall yield |
| Solvents | Ethyl acetate, dichloromethane, or similar inert solvents |
| Safety Measures | Use of fume hood, PPE (gloves, goggles), avoidance of moisture |
Analysis of Preparation Methods
Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Sulfonyl Chloride Formation | High reactivity allows efficient derivatization | Moisture sensitivity requires strict anhydrous conditions |
| Oxidation to Ketone | Selective oxidation possible | Risk of over-oxidation or ring degradation |
| Chlorination | Regioselective chlorination achievable | Control of reaction conditions critical to avoid poly-chlorination |
Alternative Approaches
- Use of milder chlorinating agents like N-chlorosuccinimide to improve selectivity.
- Employing catalytic oxidation systems to reduce environmental impact.
- Stepwise protection/deprotection strategies to improve yields and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0–50 °C, 2–4 h | 80–90 | Formation of sulfonic acid intermediate |
| Chlorination to sulfonyl chloride | Thionyl chloride or sulfuryl chloride | Reflux, 2–6 h | 75–85 | Requires anhydrous conditions |
| Oxidation to ketone | Chromium(VI) reagents or alternatives | 25–60 °C, 3–5 h | 70–80 | Mild oxidation to preserve ring |
| Aromatic chlorination | Sulfuryl chloride | Room temp, dropwise addition | 70–80 | Regioselective chlorination |
Chemical Reactions Analysis
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The ketone group can undergo oxidation to form carboxylic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
Reactivity
The sulfonyl chloride group in this compound is highly reactive, allowing it to participate in various chemical reactions:
- Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles like amines or alcohols to form sulfonamide or sulfonate ester derivatives.
- Oxidation Reactions : The ketone group can be oxidized to yield carboxylic acids or other oxidized derivatives.
- Reduction Reactions : The ketone can also be reduced to form alcohols using agents like sodium borohydride.
Chemistry
In synthetic organic chemistry, 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride serves as an intermediate for synthesizing various organic compounds. Its ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical derivatives.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from this sulfonyl chloride have demonstrated IC50 values in the low micromolar range against various tumor cell lines .
Enzyme Inhibition
Additionally, some studies have explored the compound's role as an inhibitor of carbonic anhydrase enzymes. These enzymes are implicated in tumorigenesis and metastasis, suggesting that the compound may exert its anticancer effects through this inhibition pathway.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Comparison with Related Compounds
To better understand the significance of this compound, it can be compared to similar compounds:
| Compound Name | Key Features | Applications |
|---|---|---|
| 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | Lacks chloro group | Less reactive in substitution reactions |
| 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | Lacks chloro and ketone groups | Different reactivity and applications |
| Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate | Contains a quinoline ring | Different chemical properties |
The presence of both chloro and ketone groups in this compound enhances its versatility for various chemical reactions and applications.
Mechanism of Action
The mechanism of action of 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The ketone group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and selected analogs:
Key Observations :
Physical Properties and Solubility
- Melting Points: While 2-naphthalenesulfonyl chloride has a well-defined melting point (74–78°C) , the target compound’s melting point is unreported but likely higher due to increased molecular rigidity from the cyclohexenone ring.
- Solubility : The partially saturated core of the target compound may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to fully aromatic analogs.
Biological Activity
Overview
6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (CAS Number: 1221724-06-6) is a sulfonyl chloride derivative characterized by its complex structure, including a chloro substituent and a sulfonyl chloride functional group. This compound has garnered attention in both synthetic chemistry and biological research due to its reactivity and potential applications in drug development.
The molecular formula of this compound is C10H8Cl2O3S, with a molecular weight of approximately 279.14 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, making it suitable for nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to react with various nucleophiles. The sulfonyl chloride group can form covalent bonds with amines, alcohols, and thiols, leading to the synthesis of sulfonamide derivatives, which have been studied for their medicinal properties. The compound's mechanism involves the formation of stable covalent adducts that can modulate biological pathways.
Biological Activity
Research has indicated that this compound exhibits potential anticancer properties. It has been evaluated in various studies for its effectiveness against different cancer cell lines. Notably:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, compounds derived from this sulfonyl chloride have demonstrated IC50 values in the low micromolar range against various tumor cell lines .
- Carbonic Anhydrase Inhibition : Some studies have explored its role as an inhibitor of carbonic anhydrase enzymes, which are implicated in tumorigenesis and metastasis. This inhibition pathway suggests a mechanism through which the compound may exert its anticancer effects .
Case Studies and Research Findings
Several key studies have highlighted the biological activity of this compound:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Oxo-5,6,7,8-tetrahydronaphthalene | Lacks chloro and sulfonyl groups | Less reactive; potential for different biological activity |
| Ethyl 5-oxo-5,6,7-tetrahydroquinoline | Contains a quinoline structure | Different pharmacological properties compared to naphthalene derivatives |
| 5-Chloro-naphthalene sulfonic acid | Contains a sulfonic acid group | More acidic; used in dye manufacturing rather than medicinal applications |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride?
- Methodology : The compound can be synthesized via chlorosulfonation of a tetralone precursor. For example, reacting 5-oxo-5,6,7,8-tetrahydronaphthalene derivatives with chlorosulfonic acid under controlled temperatures (0–25°C), followed by quenching in ice water to precipitate the sulfonyl chloride . Key challenges include avoiding over-sulfonation and managing exothermic reactions. Purification typically involves recrystallization or column chromatography to isolate the product .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use H/C NMR to verify the presence of characteristic peaks (e.g., sulfonyl chloride group at ~140–150 ppm in C NMR) and aromatic protons in the naphthalene ring .
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Elemental Analysis : Confirm the molecular formula (CHClOS) via combustion analysis .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C in moisture-free environments, as sulfonyl chlorides are prone to hydrolysis. Use desiccants like molecular sieves and avoid exposure to amines or alcohols to prevent nucleophilic substitution .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonation in the synthesis of this compound?
- Methodology : Computational studies (DFT calculations) can predict electron density distribution in the tetralone precursor, favoring sulfonation at the 2-position due to resonance stabilization of the intermediate sulfonic acid. Experimental validation via kinetic isotopic labeling or substituent-directed sulfonation can further elucidate regiochemical outcomes .
Q. How can computational modeling optimize reaction pathways for derivatization of this sulfonyl chloride?
- Methodology : Molecular docking or QSAR models can predict reactivity with nucleophiles (e.g., amines, alcohols). For example, studies on analogous compounds (e.g., 5,5,8,8-tetramethyl derivatives) show steric effects from substituents influence reaction rates, guiding solvent selection (e.g., DMF for polar aprotic conditions) .
Q. What strategies enable functionalization of this compound for applications in materials science?
- Methodology :
- Polymer Synthesis : Use as a crosslinker via condensation with diols or diamines to form sulfonamide-based polymers.
- Surface Modification : Graft onto silica nanoparticles via silanol coupling for catalytic applications. Monitor reaction efficiency using TGA and XPS .
Key Considerations for Researchers
- Contradictions in Data : While provides direct synthesis protocols, highlights handling challenges for structurally similar sulfonyl chlorides, emphasizing the need for rigorous moisture control.
- Unreliable Sources : BenchChem and Hairui Chemical ( –15) are excluded per guidelines, prioritizing peer-reviewed methods from and .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
